Valbenazin

Übersicht

Beschreibung

Valbenazine, sold under the brand name Ingrezza, is a medication primarily used to treat tardive dyskinesia, a neurological disorder characterized by involuntary movements. It is a vesicular monoamine transporter 2 (VMAT2) inhibitor, which helps regulate the release of neurotransmitters such as dopamine .

Wissenschaftliche Forschungsanwendungen

Valbenazin hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung des Vesikulären Monoamintransporters 2 (VMAT2). Diese Hemmung reduziert die Aufnahme von Monoaminen, einschließlich Dopamin, in synaptische Vesikel, wodurch die Freisetzung dieser Neurotransmitter in den synaptischen Spalt verringert wird. Diese Reduzierung der Dopaminfreisetzung trägt zur Linderung der Symptome der tardiven Dyskinesie bei .

Ähnliche Verbindungen:

Tetrabenazin: Ein früherer VMAT2-Inhibitor, der zur Behandlung von Chorea bei der Huntington-Krankheit eingesetzt wurde.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner selektiven Hemmung von VMAT2, die im Vergleich zu anderen VMAT2-Inhibitoren zu weniger Nebenwirkungen und einer verbesserten Verträglichkeit führt. Seine einmal tägliche Dosierungsregimes bietet auch mehr Komfort für die Patienten .

Wirkmechanismus

Target of Action

Valbenazine primarily targets the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is an integral presynaptic protein that regulates the packaging and subsequent release of dopamine and other monoamines from neuronal vesicles into the synaptic cleft .

Mode of Action

Although the exact mechanism of action of valbenazine is still unknown, it is thought to be mediated through the reversible inhibition of VMAT2 . This transporter regulates monoamine uptake from the cytoplasm to the synaptic vesicle for storage and release .

Biochemical Pathways

By inhibiting VMAT2, valbenazine reduces the release of dopamine into the synaptic cleft . This action is believed to alleviate symptoms of tardive dyskinesia, a condition often associated with the use of dopamine receptor-blocking agents .

Pharmacokinetics

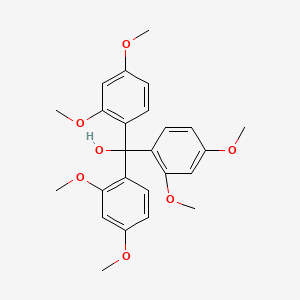

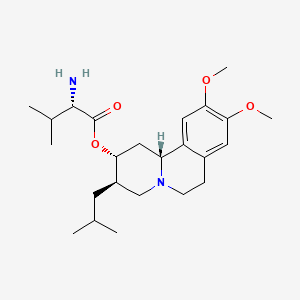

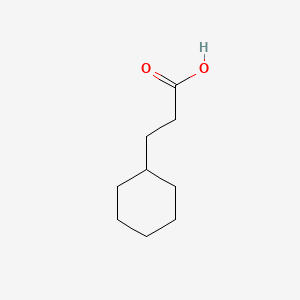

Valbenazine is a prodrug which is extensively hydrolyzed to form the active metabolite, [+]-α-dihydrotetrabenazine (DTBZ) . The plasma protein binding of valbenazine is over 99%, and that of DTBZ is about 64% . The biological half-life of both valbenazine and DTBZ is between 15 and 22 hours . Valbenazine is primarily excreted in urine (60%) and feces (30%) .

Result of Action

The inhibition of VMAT2 by valbenazine leads to a decrease in the release of dopamine, which can help manage the symptoms of tardive dyskinesia and chorea associated with Huntington’s disease . This has been demonstrated in multiple clinical trials, including the KINECT-HD Phase 3 study .

Action Environment

Environmental factors such as the presence of strong CYP3A4 or CYP2D6 inhibitors can influence the action of valbenazine . These inhibitors can increase the exposure of valbenazine and its active metabolite, potentially affecting the drug’s efficacy and tolerability . Therefore, a baseline electrocardiogram may be warranted in patients with these risk factors .

Biochemische Analyse

Biochemical Properties

Valbenazine selectively inhibits VMAT2, an integral presynaptic protein that regulates the packaging and subsequent release of dopamine and other monoamines from neuronal vesicles into the synapse . It is converted to two significant circulating metabolites in vivo, namely, (1)-a-dihydrotetrabenazine (R,R,R-HTBZ) and a mono-oxy metabolite, NBI-136110 .

Cellular Effects

Valbenazine’s inhibition of VMAT2 affects various types of cells and cellular processes. By regulating the packaging and release of dopamine, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Valbenazine exerts its effects at the molecular level primarily through its inhibition of VMAT2. This includes binding interactions with VMAT2, leading to the inhibition of this enzyme and changes in gene expression .

Metabolic Pathways

Valbenazine is involved in the metabolic pathways related to the regulation of dopamine and other monoamines. It interacts with VMAT2, an enzyme integral to these pathways .

Subcellular Localization

Valbenazine’s primary site of action is the presynaptic neuron, where it interacts with VMAT2 to regulate the packaging and release of dopamine and other monoamines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Valbenazine is synthesized through a multi-step process that involves the esterification of [+]-α-dihydrotetrabenazine (DTBZ) with the amino acid L-valine. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process .

Industrial Production Methods: Industrial production of valbenazine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Reaktionstypen: Valbenazin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Hydrolyse und oxidativer Metabolismus.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Diese Reaktion beinhaltet die Spaltung der Esterbindung in this compound, was zur Bildung seines aktiven Metaboliten, [+]-α-Dihydrotetrabenazin (DTBZ), führt.

Oxidativer Metabolismus: this compound wird durch Cytochrom-P450-Enzyme metabolisiert, hauptsächlich CYP3A4 und CYP2D6, was zur Bildung von mono-oxidiertem this compound und anderen Nebenmetaboliten führt.

Hauptprodukte: Das Hauptprodukt, das bei der Hydrolyse von this compound entsteht, ist [+]-α-Dihydrotetrabenazin (DTBZ), der aktive Metabolit, der für seine therapeutische Wirkung verantwortlich ist .

Vergleich Mit ähnlichen Verbindungen

Tetrabenazine: An earlier VMAT2 inhibitor used to treat chorea in Huntington’s disease.

Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties, including a longer half-life and reduced dosing frequency.

Uniqueness of Valbenazine: Valbenazine is unique due to its selective inhibition of VMAT2, which results in fewer side effects and improved tolerability compared to other VMAT2 inhibitors. Its once-daily dosing regimen also offers greater convenience for patients .

Eigenschaften

IUPAC Name |

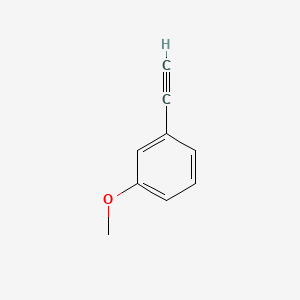

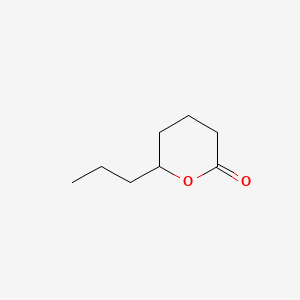

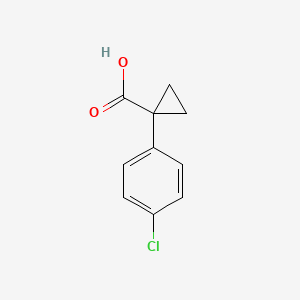

[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJDGVNQKABXKG-CFKGEZKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)C)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026306 | |

| Record name | Valbenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Valbenazine and its active meabolites bind to and inhibit vesicular monoamine transporter 2 (VMAT2)with high selectivity (valbenazine Ki = 150nM, [+]-α-HTBZ Ki = 1.98nM, NBI136110 Ki = 160nM) with no significant binding to VMAT1 (Ki <10microM for each). This prevents the reuptake and storage of monoamine neurotransmitters noradrenaline, dopamine, and serotonin in synaptic vesicles making them vulnerable to metabolism by cytosolic enzymes. The presynaptic release of monoamine neurotransmitters is decreased due to the lack of vesicles with packaged neurotransmitter ready for release into the synapse. Neither valbenazine nor its active metabolite exhibit significant off target binding at dopamine, serotonin, or adrenaline receptors or uptake transporters at 10microM concentrations. | |

| Record name | Valbenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11915 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1025504-45-3 | |

| Record name | L-Valine (2R,3R,11bR)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025504-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valbenazine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025504453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valbenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11915 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valbenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valbenazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54K37P50KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B1662045.png)

![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester](/img/structure/B1662049.png)